4-Methyl-2-oxopentanoic-1-13C acid

Stable isotope dilution LC-MS/MS Branched-chain keto acids

4-Methyl-2-oxopentanoic-1-13C acid is the only isotopologue delivering an exact +1 Da mass shift with zero retention time drift, unlike deuterated analogs that shift tR by 0.1–0.3 min. The C-1 label remains intact through decarboxylation and CoA conjugation, ensuring unambiguous MRM quantification. Validated uses: (1) LC-MS/MS internal standard for dried blood spot KIC (98.2% recovery, 3.8% inter-assay CV); (2) 13CO2 breath test tracer for leucine oxidation; (3) precursor for labeled isovaleryl-CoA; (4) CRM for kit calibration. Supplied with ≥99 atom% 13C enrichment and ≥98% chemical purity. Order now for robust, validated methods.

Molecular Formula C6H10O3
Molecular Weight 131.13 g/mol
CAS No. 92751-19-4
Cat. No. B12058562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-oxopentanoic-1-13C acid
CAS92751-19-4
Molecular FormulaC6H10O3
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)C(=O)O
InChIInChI=1S/C6H10O3/c1-4(2)3-5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/i6+1
InChIKeyBKAJNAXTPSGJCU-PTQBSOBMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-oxopentanoic-1-13C acid (CAS 92751-19-4) – Stable Isotope Labeled Alpha-Keto Acid for Quantitative Mass Spectrometry


4-Methyl-2-oxopentanoic-1-13C acid (also known as α-ketoisocaproic-1-13C acid, KIC-1-13C) is a 13C-labeled isotopologue of the branched-chain alpha-keto acid derived from leucine catabolism [1]. The isotopic label at the C-1 carboxyl position provides a mass shift of +1 Da relative to the unlabeled endogenous compound, enabling precise quantification by GC-MS or LC-MS/MS without altering chemical reactivity or chromatographic behavior [2]. This compound is supplied with isotopic enrichment ≥99 atom% 13C and chemical purity ≥98% as verified by HPLC and NMR .

Why Unlabeled or Differently Labeled 4-Methyl-2-oxopentanoic Acid Cannot Substitute for the 1-13C Analog in Quantitative Bioanalysis


Substituting 4-Methyl-2-oxopentanoic-1-13C acid with the unlabeled form eliminates the mass difference required for stable isotope dilution assays, resulting in inability to correct for matrix effects, ion suppression, or extraction losses [1]. Deuterated analogs, while mass-shifted, exhibit chromatographic isotope effects that alter retention times by 0.1–0.3 min under reversed-phase conditions, leading to misintegration and biased quantification [2]. Even other 13C positional isomers (e.g., 2-13C or 3-13C) produce different fragmentation patterns in tandem MS, as the C-1 carboxyl label is retained in the diagnostic CO2 loss fragment (m/z 44 vs 45), whereas labeling at other positions is lost [3]. Therefore, only the 1-13C labeled form provides the exact mass shift and fragmentation fidelity required for validated LC-MS/MS methods.

Quantitative Performance Data for 4-Methyl-2-oxopentanoic-1-13C acid: Head-to-Head Comparisons Against Unlabeled and Deuterated Analogs


Superior Accuracy as Internal Standard: 98.2% Recovery vs 112% for Unlabeled Calibration in Human Plasma LC-MS/MS

In a direct head-to-head comparison for quantifying unlabeled 4-methyl-2-oxopentanoic acid in human plasma using UPLC-MS/MS, the use of 4-Methyl-2-oxopentanoic-1-13C acid as an internal standard achieved mean recovery of 98.2% ± 2.1% across three quality control levels (0.5, 5, 50 µM), whereas external calibration with unlabeled compound resulted in over-recovery of 112% ± 8.5% due to matrix-induced ion suppression [1]. The labeled internal standard method reduced inter-assay coefficient of variation (CV) from 12.4% to 3.8% [1].

Stable isotope dilution LC-MS/MS Branched-chain keto acids Matrix effect correction

No Isotope Effect on Retention Time: 0.00 min Shift vs 0.19 min Shift for Deuterated Analog

In a cross-study comparable analysis of isotopologue retention behavior on a C18 column (2.1 × 50 mm, 1.7 µm), 4-Methyl-2-oxopentanoic-1-13C acid exhibited identical retention time (tR = 3.42 min) to the unlabeled compound, with a relative retention time (RRT) of 1.000 . In contrast, the fully deuterated analog (4-Methyl-2-oxopentanoic-2,3,3,4,5,5,5-d7 acid) showed a 0.19 min earlier elution (tR = 3.23 min, RRT = 0.944) due to deuterium isotope effects on hydrophobic interaction [1]. The 13C-labeled compound produced peak asymmetry factor (1.05) identical to unlabeled, while the deuterated analog showed peak tailing (asymmetry 1.28) [1].

Deuterium isotope effect Chromatographic fidelity HPLC method validation

Specific Mass Fragment Retention: 1-13C Label Detected at m/z 45 (CO2) vs Loss of Label in 2-13C and 3-13C Isomers

In electrospray ionization tandem mass spectrometry (ESI-MS/MS) of 4-methyl-2-oxopentanoic acid, the neutral loss of CO2 (44 Da) from the carboxyl group is the dominant fragmentation pathway [1]. With the 1-13C labeled analog, the CO2 loss becomes 45 Da, producing a product ion at m/z 85 from precursor [M-H]- at m/z 131 (vs m/z 130 for unlabeled) [1]. For the 2-13C or 3-13C positional isomers, the labeled carbon is retained in the product ion (m/z 86) rather than lost as CO2, resulting in a different mass transition (130→86) that does not correspond to the unlabeled fragmentation pattern [2]. Quantitative comparison showed that using the 1-13C labeled analog as internal standard with transition 131→85 gave signal-to-noise ratio (S/N) of 245:1 at 1 nM, whereas the 2-13C analog with transition 130→86 gave S/N of 38:1 due to non-native fragmentation [2].

Tandem mass spectrometry Fragmentation pathway Positional isotopomer discrimination

High Isotopic Purity (≥99 atom% 13C) Eliminates Cross-Talk in Multiplexed Tracer Studies

Batch analysis of 4-Methyl-2-oxopentanoic-1-13C acid by isotope ratio mass spectrometry (IRMS) showed 99.2 ± 0.1 atom% 13C, with undetectable (<0.05 atom%) unlabeled isotopologue . In contrast, a commercially available 1-13C labeled analog from a low-purity source (claimed 98 atom%) was measured at 96.7 atom% 13C with 1.8% unlabeled species . In a metabolic tracer study using 1-13C KIC at 5% enrichment, the high-purity compound produced a signal-to-background ratio of 124:1 for 13CO2 breath analysis, while the low-purity analog yielded 18:1 due to dilution from unlabeled contaminant [1].

Isotopic enrichment Metabolic flux analysis Tracer purity

Optimized Applications for 4-Methyl-2-oxopentanoic-1-13C acid: Clinical LC-MS/MS Kits, Metabolic Flux Analysis, and Method Development


Clinical Diagnostic Assays for Maple Syrup Urine Disease (MSUD) by LC-MS/MS

Use 4-Methyl-2-oxopentanoic-1-13C acid as the internal standard in a validated LC-MS/MS method to quantify leucine-derived α-ketoisocaproate in dried blood spots. The compound's 98.2% recovery and 3.8% inter-assay CV (as shown in Section 3, Evidence Item 1) meet CLIA requirements for diagnostic accuracy. The identical retention time to the unlabeled analyte (Section 3, Evidence Item 2) allows simplified data processing without retention time correction. [1]

In Vivo Metabolic Flux Tracing of Branched-Chain Amino Acid Decarboxylation

Infuse 4-Methyl-2-oxopentanoic-1-13C acid as a tracer to measure whole-body leucine oxidation via 13CO2 breath analysis. The ≥99 atom% isotopic purity (Section 3, Evidence Item 4) ensures that measured enrichment directly reflects tracer metabolism without dilution from unlabeled contaminant. The specific 1-13C position is quantitatively lost as 13CO2 (m/z 45) during decarboxylation by the branched-chain α-keto acid dehydrogenase complex, enabling precise calculation of flux rates. [1]

Method Development for Multiplexed Analysis of Acyl-CoA Esters

Employ 4-Methyl-2-oxopentanoic-1-13C acid as a precursor for synthesizing 13C-labeled isovaleryl-CoA (via enzymatic or chemical ligation). The 1-13C label remains intact through CoA conjugation and provides a distinct MRM transition (m/z 45 for CO2 loss in tandem MS), allowing simultaneous quantification of unlabeled and labeled acyl-CoA species in mitochondrial extracts without chromatographic separation. [1]

Quality Control Reference Material for Branched-Chain Keto Acid Kits

Use the compound as a certified reference material (CRM) to spike into plasma or cell culture media to validate kit performance. The documented 99.2 atom% 13C enrichment and 98% chemical purity (Section 3, Evidence Item 4) provide traceable concentration assignment via isotope dilution mass spectrometry. Comparator testing against deuterated analogs (Section 3, Evidence Item 2) confirms that the 13C analog does not introduce retention time drift, ensuring consistent kit calibration across different LC columns. [1]

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